molecular formula C12H11N3O3S B12809326 N'-Benzenesulphono-N-nicotinohydrazide CAS No. 5433-39-6

N'-Benzenesulphono-N-nicotinohydrazide

Cat. No.: B12809326
CAS No.: 5433-39-6
M. Wt: 277.30 g/mol
InChI Key: LJMCUUNDKMWSJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-Benzenesulphono-N-nicotinohydrazide typically involves the reaction of nicotinic acid hydrazide with benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

N’-Benzenesulphono-N-nicotinohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N’-Benzenesulphono-N-nicotinohydrazide has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and as a reagent in chemical reactions. In biology and medicine, it is studied for its potential therapeutic effects and its role in biochemical pathways. In industry, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of N’-Benzenesulphono-N-nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

N’-Benzenesulphono-N-nicotinohydrazide can be compared with other similar compounds such as 3-Pyridinecarboxylic acid, 2-(phenylsulphonyl)hydrazide and Hydrazine, 1-(phenylsulphonyl)-2-(3-pyridylcarbonyl)- . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of N’-Benzenesulphono-N-nicotinohydrazide lies in its specific molecular structure and the resulting chemical behavior.

Properties

CAS No.

5433-39-6

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

N'-(benzenesulfonyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C12H11N3O3S/c16-12(10-5-4-8-13-9-10)14-15-19(17,18)11-6-2-1-3-7-11/h1-9,15H,(H,14,16)

InChI Key

LJMCUUNDKMWSJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CN=CC=C2

solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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